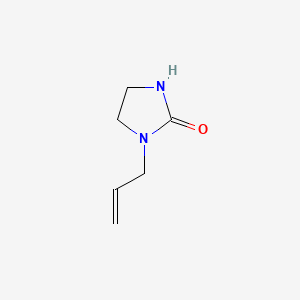

2-Imidazolidinone, 1-allyl-

Vue d'ensemble

Description

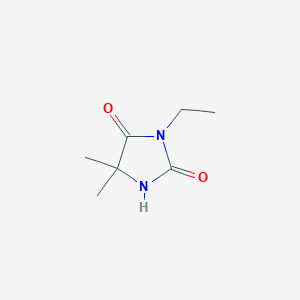

2-Imidazolidinones are a class of 5-membered ring heterocycles structurally related to imidazolidine . They feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . The 2-imidazolidinones are cyclic derivatives of urea . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Molecular Structure Analysis

The molecular weight of 2-Imidazolidinone is 86.0925 . The IUPAC Standard InChI is InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2, (H2,4,5,6) . The chemical structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO . Imidazolidinone organocatalysts (MacMillan catalysts) are one of the most effective catalysts, used in many interesting organocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Imidazolidinone can be analyzed using various methods such as elemental analysis, spectroscopy, X-ray diffraction and electron microscopy, thermogravimetric method . The UV–Vis-NIR absorption spectrum indicates that the grown crystal has no absorption in the Vis–NIR region . The HOMO is localized on the 2-imidazolidinone ring .Applications De Recherche Scientifique

Synthesis and Catalysis

2-Imidazolidinone derivatives are key intermediates in synthetic chemistry, contributing to the development of enantioenriched compounds and complex molecular architectures. For instance, enantioenriched gem-disubstituted 4-imidazolidinones have been prepared via palladium-catalyzed decarboxylative asymmetric allylic alkylation, showcasing their utility in drug design due to the orthogonality of protecting groups and high yields (Sercel, Sun, & Stoltz, 2021). Furthermore, catalytic asymmetric syntheses via radical intermediates using chiral imidazolidinone derivatives highlight their importance in creating enantioselective α-allylation and α-alkylation of aldehydes (Hosoda, 2009).

Material Science and Dendrimer Chemistry

In material science, 2-imidazolidinone derivatives have been incorporated into dendrimers, showcasing the versatility of this chemical motif. A poly(aryl ether) dendrimer with internal allyl groups was synthesized to allow the attachment of small molecule guests, such as allylated pyrene and imidazolidinone, via olefin metathesis. This demonstrates the potential for creating materials with tailored properties (Liang & Fréchet, 2005).

Safety And Hazards

2-Imidazolidinone causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (testis) through prolonged or repeated exposure . It is advised not to breathe dust/ fume/ gas/ mist/ vapours/ spray . Protective gloves/protective clothing/eye protection/face protection should be worn .

Orientations Futures

The direct transformation of captured CO2 is a simple and desirable process . CeO2 acted as an effective and reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA) without further addition of CO2 in the reaction system . This catalytic system using the combination of the CeO2 catalyst and the 2-propanol solvent provided 2-imidazolidinone in up to 83% yield on the EDA-CA basis at 413 K under Ar .

Propriétés

IUPAC Name |

1-prop-2-enylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-4-8-5-3-7-6(8)9/h2H,1,3-5H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNMZVDNLQUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191171 | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazolidinone, 1-allyl- | |

CAS RN |

37732-87-9 | |

| Record name | 1-(2-Propen-1-yl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037732879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

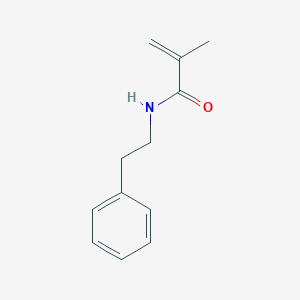

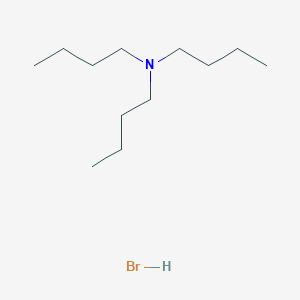

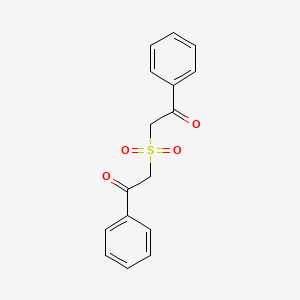

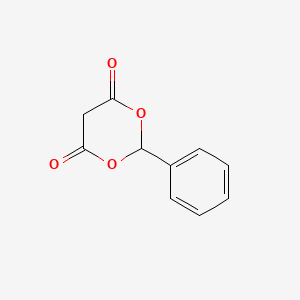

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B3051929.png)